N-(2-ethoxyphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
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Overview
Description
N-(2-ethoxyphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a complex organic compound belonging to the benzothiadiazine family. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, an isobutyl group, and a carboxamide group. Benzothiadiazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiadiazine Core: The initial step involves the cyclization of a suitable precursor, such as 2-aminobenzenesulfonamide, with an appropriate aldehyde or ketone under acidic conditions to form the benzothiadiazine core.
Introduction of Substituents: The ethoxyphenyl, isobutyl, and carboxamide groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired substitutions.
Oxidation: The final step involves the oxidation of the benzothiadiazine core to introduce the 1,1-dioxide functionality. This step typically requires strong oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also include additional purification steps to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the benzothiadiazine core.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides, acids, and bases depending on the desired substituent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
N-(2-ethoxyphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research has explored the compound’s potential as a therapeutic agent for various diseases. Its ability to interact with specific biological targets makes it a promising candidate for drug development.
Industry: The compound is used in the development of new materials and chemical products. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((8-hydroxyquinolin-5-yl)methylene)benzo[b]thiophen-3(2H)-one 1,1-dioxide
- 2-substituted benzo[b]thiophenes
- 1-cyclohexyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one 1,1-dioxide
Uniqueness
N-(2-ethoxyphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is unique due to its specific combination of functional groups and its benzothiadiazine core. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its uniqueness in scientific research and industrial applications.
Properties
Molecular Formula |
C21H25N3O4S |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-3-methyl-4-(2-methylpropyl)-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C21H25N3O4S/c1-5-28-19-9-7-6-8-17(19)22-21(25)16-10-11-18-20(12-16)29(26,27)23-15(4)24(18)13-14(2)3/h6-12,14H,5,13H2,1-4H3,(H,22,25) |
InChI Key |
CXILSNDUTCYPTP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)N(C(=NS3(=O)=O)C)CC(C)C |
Origin of Product |
United States |
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